molecular formula C10H16 B082466 4-Decen-6-yne, (Z)- CAS No. 13343-76-5

4-Decen-6-yne, (Z)-

Cat. No. B082466
CAS RN: 13343-76-5
M. Wt: 136.23 g/mol
InChI Key: HAMAIVSPUXRZEN-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Decen-6-yne, (Z)- is a chemical compound that belongs to the group of alkynes. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This chemical compound has gained significant attention in the scientific community due to its diverse range of applications in various fields.

Mechanism Of Action

The mechanism of action of 4-Decen-6-yne, (Z)- is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It is believed that 4-Decen-6-yne, (Z)- interacts with specific proteins in the cancer cells, leading to their death.

Biochemical And Physiological Effects

Studies have shown that 4-Decen-6-yne, (Z)- has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Decen-6-yne, (Z)- in lab experiments is its versatility. It can be used as a building block in organic synthesis, as a ligand in catalysis, and as a fluorescent probe in biological imaging. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.

Future Directions

There are numerous future directions for the study of 4-Decen-6-yne, (Z)-. One potential direction is to further explore its potential use in the treatment of cancer and other diseases. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to explore the use of 4-Decen-6-yne, (Z)- as a fluorescent probe in biological imaging.

Synthesis Methods

The synthesis of 4-Decen-6-yne, (Z)- can be achieved through various methods, including the Sonogashira coupling reaction, the Wittig reaction, oxidative coupling, and the Pauson-Khand reaction. The Sonogashira coupling reaction is the most commonly used method for synthesizing this compound. This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Scientific Research Applications

4-Decen-6-yne, (Z)- has numerous scientific research applications, including its use as a building block in organic synthesis, as a ligand in catalysis, and as a fluorescent probe in biological imaging. It has also been studied for its potential use in the treatment of cancer and other diseases.

properties

CAS RN

13343-76-5

Product Name

4-Decen-6-yne, (Z)-

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(Z)-dec-4-en-6-yne

InChI

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6H2,1-2H3/b9-7-

InChI Key

HAMAIVSPUXRZEN-CLFYSBASSA-N

Isomeric SMILES

CCC/C=C\C#CCCC

SMILES

CCCC=CC#CCCC

Canonical SMILES

CCCC=CC#CCCC

synonyms

(Z)-4-Decen-6-yne

Origin of Product

United States

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